

Application Notes and Protocols for ANT431: In Vitro Evaluation

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Compound of Interest

Compound Name: ANT431

Cat. No.: B605515

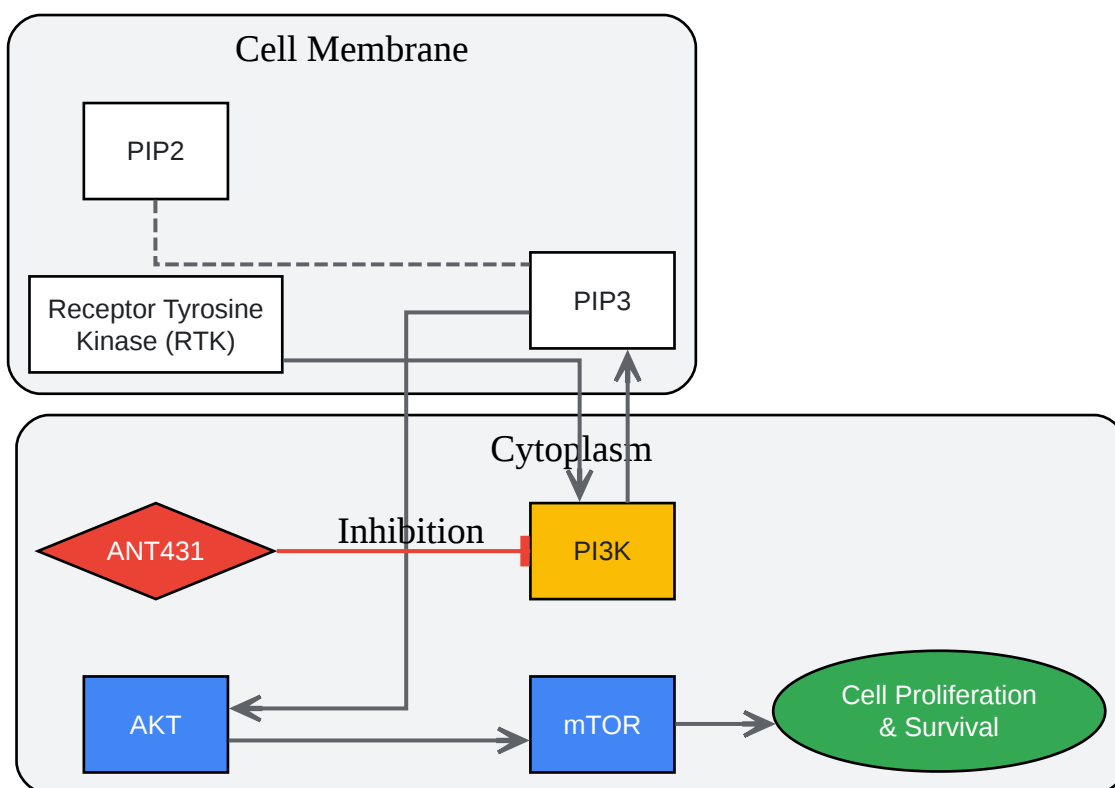
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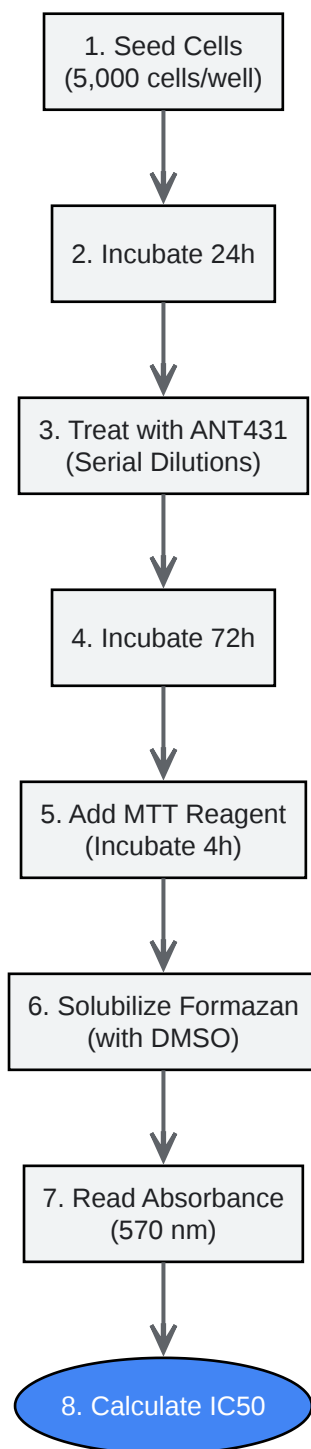
Introduction

ANT431 is a novel, selective inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, demonstrating potent anti-proliferative effects in various cancer cell lines. This document provides detailed protocols for in vitro studies designed to characterize the efficacy and mechanism of action of **ANT431**. The following sections outline procedures for assessing cell viability, quantifying apoptosis, and analyzing key protein modulations within the PI3K/AKT/mTOR signaling cascade.

Hypothetical Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

ANT431 is hypothesized to selectively bind to the p110 α subunit of PI3K, inhibiting its kinase activity. This action prevents the phosphorylation of Phosphatidylinositol 4,5-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads to decreased activation of AKT and mTOR, key downstream effectors that promote cell growth, proliferation, and survival.





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